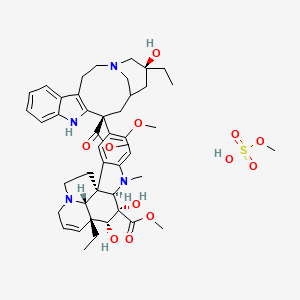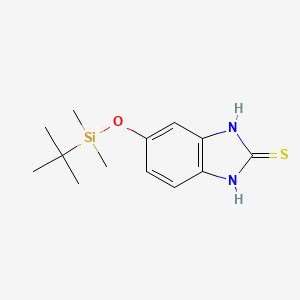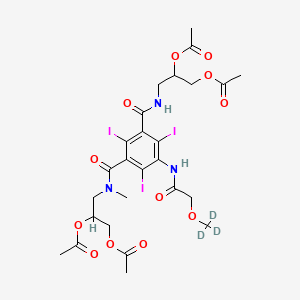
1,9-DIBROMONONANE-D18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dibromononane-D18 is a deuterium-labeled derivative of 1,9-Dibromononane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C9D18Br2, and it has a molecular weight of 304.16 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of various compounds .
準備方法
Synthetic Routes and Reaction Conditions
1,9-Dibromononane-D18 can be synthesized through the bromination of nonane-D18. The process involves the following steps:
Deuteration of Nonane: Nonane is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Bromination: The deuterated nonane is then reacted with bromine (Br2) under controlled conditions to introduce bromine atoms at the 1 and 9 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Deuterium Exchange: Large quantities of nonane are treated with deuterium gas in the presence of a catalyst to achieve complete deuteration.
化学反応の分析
1,9-Dibromononane-D18 undergoes various chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Conditions: These reactions typically occur in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Elimination Reactions
Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) are commonly used.
Conditions: The reaction is carried out at high temperatures to facilitate the elimination of hydrogen bromide (HBr).
Major Products
Substitution Products: Depending on the nucleophile, products such as 1,9-dihydroxynonane-D18 or 1,9-dicyanononane-D18 can be formed.
Elimination Products: Alkenes such as 1,8-nonadiene-D18 are typical products of elimination reactions.
科学的研究の応用
1,9-Dibromononane-D18 has several applications in scientific research:
Chemistry
Tracer Studies: Used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.
Isotope Effects: Helps in understanding isotope effects in chemical reactions.
Biology and Medicine
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to track the distribution and breakdown of drugs in the body.
Metabolic Studies: Used in metabolic studies to understand the fate of compounds in biological systems.
Industry
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Environmental Analysis: Acts as an internal standard in environmental analysis to quantify pollutants.
作用機序
The mechanism of action of 1,9-Dibromononane-D18 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow for precise tracking and quantification in various studies. The molecular targets and pathways involved depend on the specific application, such as drug metabolism or environmental analysis. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds, providing insights into their behavior in biological systems .
類似化合物との比較
1,9-Dibromononane-D18 can be compared with other similar compounds, such as:
1,9-Dibromononane: The non-deuterated version, which lacks the deuterium labeling but has similar chemical properties.
1,5-Dibromopentane: A shorter chain α,ω-dibromoalkane with five carbon atoms, used in similar applications but with different physical properties.
1,10-Dibromodecane: A longer chain α,ω-dibromoalkane with ten carbon atoms, offering different reactivity and applications.
特性
CAS番号 |
150017-89-3 |
|---|---|
分子式 |
C9H18Br2 |
分子量 |
304.161 |
IUPAC名 |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChIキー |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
SMILES |
C(CCCCBr)CCCCBr |
同義語 |
1,9-DIBROMONONANE-D18 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)
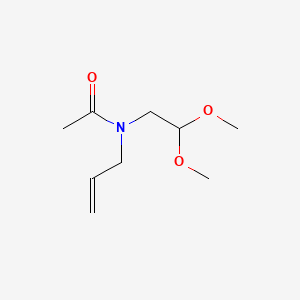
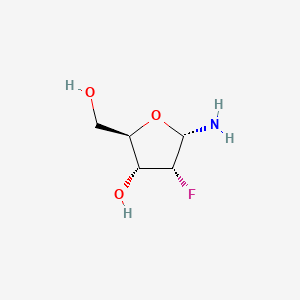
![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
